(4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one
Overview
Description
The compound is a derivative of isoxazole, a type of organic compound containing an isoxazole ring, a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other oxygen . It also contains a chloromethyl group and a 5-methyl-2-furyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various strategies. For instance, 5-(Chloromethyl)furfural (CMF), a biobased platform molecule, can be made in high yield directly from raw biomass . CMF-derived carbon nucleophiles have been prepared and utilized based on the furylogous effect .Molecular Structure Analysis
The molecular structure of this compound would likely include an isoxazole ring, a chloromethyl group, and a 5-methyl-2-furyl group . The exact structure would depend on the specific locations of these groups within the molecule.Scientific Research Applications
Continuous Flow Photochemical Synthesis and Larvicidal Activity
Isoxazole-5(4H)-ones, including (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazol-5(4H)-one, are significant in pharmaceutical and agrochemical applications. A study focused on the photochemical synthesis of these compounds in flow conditions, demonstrating their potential in efficient large-scale production. Importantly, several derivatives exhibited larvicidal activity against Aedes aegypti, suggesting their utility in pest control applications (Sampaio et al., 2023).
Synthetic Methodology in Aqueous Ethanol
Another research developed an efficient methodology for synthesizing isoxazole-5(4H)-ones, including variants like (4E)-3-(Chloromethyl)-4-[(5-methyl-2-furyl)-methylene]isoxazole-5(4H)-one. This process utilizes visible light in an aqueous ethanol medium, offering a greener and more sustainable approach to the synthesis of these compounds (Saikh, Das, & Ghosh, 2013).
Anticancer and Electrochemical Behaviour
A study highlighted the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones, including related derivatives, revealing their potential as anticancer agents. Some synthesized compounds demonstrated significant inhibitory activity against lung cancer cells. Moreover, their electrochemical behavior indicated potential as antioxidant agents, suggesting their applicability in drug development and other therapeutic areas (Badiger, Khatavi, & Kamanna, 2022).
Antimicrobial Activity
Research on the synthesis of isoxazole derivatives, including structures related to this compound, has shown promising antimicrobial activity. This includes antibacterial and antifungal properties, highlighting their potential utility in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Future Directions
Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the isoxazole ring, chloromethyl group, and 5-methyl-2-furyl group, this compound could have interesting chemical properties that could be explored in future studies .
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(5-methylfuran-2-yl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6-2-3-7(14-6)4-8-9(5-11)12-15-10(8)13/h2-4H,5H2,1H3/b8-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKFFQGOYULBML-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=NOC2=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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